molecular formula C14H17N3O2S2 B4666581 ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B4666581
M. Wt: 323.4 g/mol
InChI Key: GTBPKUSVPWMBLP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C₁₁H₁₅NO₂S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as thioamides, amines, and carboxylic acids, with reaction conditions optimized for yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and equipment designed for large-scale chemical synthesis. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemistry.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of UV filters, dyes, and other chemical products. Its versatility and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but lacks the thiazole ring.

  • 4-Amino-3-(4-(dimethylamino)phenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: This is a closely related compound without the ethyl ester group.

This comprehensive overview highlights the significance of ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-4-19-13(18)11-12(15)17(14(20)21-11)10-7-5-9(6-8-10)16(2)3/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBPKUSVPWMBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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